1-(氮杂环丁-3-基)-1H-吡唑-5-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride” is an organic compound with the CAS Number: 2225136-60-5 . It is a pyrazole derivative with a four-membered azetidine ring attached to the pyrazole ring . It is often used as a starting compound to synthesize more complex organic molecules.
Synthesis Analysis
There are several ways to synthesize this compound, including the reaction of 1,3-diketones with hydrazine hydrate and sodium nitrite, or through the reaction of ethyl 1- (1,2,-dihydro-2-oxo-3H-indol-3-ylidene) acetate with hydrazine . The synthesized compound can be purified using various techniques such as column chromatography and crystallization .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H9N3O2.ClH/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H . This indicates that the compound has a pyrazole ring attached to an azetidine ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis
The compound is a white to off-white powder that is soluble in water and dimethyl sulfoxide . The melting point of the compound ranges from 177-181°C, and it has a molecular weight of 203.63 g/mol .科学研究应用
合成与表征
1-(氮杂环丁-3-基)-1H-吡唑-5-羧酸盐酸盐及其衍生物已在各种研究中被合成并表征。这些化合物通过不同的合成途径获得,包括涉及氯乙酸、醛、氨和其他物质的反应,从而生成氮杂环丁酮和吡唑啉衍生物。化学结构使用红外光谱、1H-NMR和元素分析等光谱技术进行确认(Chopde, Meshram, & Pagadala, 2012); (Shailesh, Pankaj, & Patel, 2012)。
抗菌活性
这些化合物对各种细菌和真菌菌株显示出有希望的抗菌活性。这些活性已通过肉汤稀释等方法进行评估,其中一些衍生物对特定细菌菌株显示出显着的抗菌性能(Mistry, Desai, & Desai, 2016); (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014)。
抗癌潜力
一些1-(氮杂环丁-3-基)-1H-吡唑-5-羧酸盐酸盐衍生物已被评估其抗癌活性。某些化合物表现出比参考药物更高的抗癌活性,表明它们作为癌症治疗治疗剂的潜力(Hafez, El-Gazzar, & Al-Hussain, 2016)。
分子对接研究
已进行分子对接研究以预测合成化合物与靶蛋白之间的相互作用,从而深入了解其潜在的作用机制。这些研究表明这些化合物与特定蛋白质结合的能力,这可以支持其抗菌和抗癌活性(Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022)。
安全和危害
属性
IUPAC Name |
2-(azetidin-3-yl)pyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVUGHVJLPVDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2225136-60-5 |
Source
|
Record name | 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。